molecular formula C46H58N4O14S B1146790 Vincristine-d3 Sulfate CAS No. 1246817-10-6

Vincristine-d3 Sulfate

Katalognummer: B1146790
CAS-Nummer: 1246817-10-6
Molekulargewicht: 926.1 g/mol
InChI-Schlüssel: AQTQHPDCURKLKT-HFGIHNKKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of vincristine-d3 sulfate involves the incorporation of deuterium atoms into the vincristine molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions: Vincristine-d3 sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

The pharmacokinetics of vincristine-d3 sulfate have been explored through various studies, particularly focusing on its liposomal formulation (Vincristine Sulfate Liposome Injection). This formulation enhances the drug's bioavailability and prolongs its circulation time in the bloodstream, allowing for improved tumor exposure and reduced systemic toxicity.

Study Dosage Administration Method Results
Phase I Trial 1.5 - 2.4 mg/m²Intravenous infusionOverall response rate of 35% in relapsed Ph− ALL
Pharmacokinetic Study 1.5 - 2.3 mg/m²Intravenous infusionIncreased antitumor efficacy without increased toxicity

Clinical Applications

This compound is primarily indicated for use in combination chemotherapy regimens for various cancers, including:

  • Acute Lymphoblastic Leukemia (ALL) : Effective as part of multi-agent regimens due to its unique toxicity profile.
  • Non-Hodgkin's Lymphoma : Utilized in combination therapies to enhance treatment efficacy.
  • Solid Tumors : Studies have shown promising results in advanced solid tumors when used in conjunction with other agents.

Case Studies and Clinical Trials

Several clinical trials and case studies have documented the effectiveness and safety of this compound:

  • A phase II trial demonstrated that vincristine sulfate liposome injection resulted in a significant overall response rate among patients with relapsed or refractory acute lymphoblastic leukemia, highlighting its potential as a treatment option where standard therapies have failed .
  • Another study focused on patients with advanced solid tumors showed that the liposomal formulation improved pharmacokinetic parameters significantly compared to conventional vincristine, leading to better therapeutic outcomes without increased side effects .

Side Effects and Toxicity Management

While this compound is effective, it is associated with specific side effects such as peripheral neuropathy and gastrointestinal disturbances. The liposomal formulation has been shown to reduce these adverse effects by providing targeted delivery to tumor sites while minimizing exposure to healthy tissues .

Wirkmechanismus

Vincristine-d3 sulfate exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. By inhibiting microtubule formation, this compound disrupts the mitotic spindle, preventing cell division and leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Vergleich Mit ähnlichen Verbindungen

Vincristine-d3 sulfate is part of the vinca alkaloid family, which includes other compounds such as vinblastine, vindesine, and vinflunine. These compounds share a similar mechanism of action but differ in their chemical structure and clinical applications:

This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds .

Biologische Aktivität

Vincristine-d3 sulfate is a derivative of vincristine, a well-known vinca alkaloid used primarily in cancer chemotherapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, efficacy in clinical settings, and potential side effects.

This compound functions primarily as a microtubule disruptor , inhibiting mitosis by binding to tubulin and preventing its polymerization into microtubules. This action leads to cell cycle arrest at metaphase, ultimately inducing apoptosis in cancer cells. The compound also impacts various cellular processes, including:

  • Amino Acid Metabolism : Disruption of amino acid transport and metabolism.
  • Calmodulin-dependent Ca²⁺ Transport : Inhibition of calcium transport mechanisms.
  • Nucleic Acid and Lipid Biosynthesis : Interference with the synthesis pathways crucial for cell proliferation .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid distribution into tissues following administration. Key pharmacokinetic parameters include:

ParameterValue
Volume of Distribution 90% tissue distribution within 15-30 minutes
Protein Binding ~75%
Metabolism Hepatic via CYP3A enzymes
Elimination Route Primarily hepatic

This compound exhibits significant inter-individual variability in pharmacokinetics, which can influence therapeutic outcomes and toxicity profiles.

Efficacy in Clinical Settings

Clinical studies have demonstrated the efficacy of this compound in treating various hematological malignancies, particularly acute lymphoblastic leukemia (ALL). A notable formulation, vincristine sulfate liposome injection (VSLI), has shown enhanced antitumor activity compared to conventional formulations. Key findings include:

  • Overall Response Rate : 35% in adults with relapsed or refractory disease when administered at a dose of 2.25 mg/m² weekly .
  • Complete Response Rate : 20% observed in clinical trials with VSLI .
  • Animal Studies : VSLI demonstrated superior antitumor activity against murine leukemia models compared to standard vincristine formulations .

Case Studies

Several case studies have highlighted the effectiveness and safety profile of this compound:

  • Case Study 1 : A patient with Ph− relapsed ALL treated with VSLI showed significant tumor reduction without new adverse effects, supporting its use as a viable treatment option for resistant cases.
  • Case Study 2 : In a cohort study involving patients with advanced solid tumors, VSLI resulted in prolonged exposure to vincristine without increasing toxicity compared to traditional formulations, indicating its potential for safer long-term use .

Side Effects and Toxicity

Despite its efficacy, this compound is associated with notable side effects, primarily peripheral neuropathy. The incidence of vincristine-induced peripheral neuropathy (VIPN) can vary significantly among patients due to genetic factors influencing drug metabolism. Studies suggest that polymorphisms in cytochrome P450 enzymes may play a critical role in this variability .

Eigenschaften

CAS-Nummer

1246817-10-6

Molekularformel

C46H58N4O14S

Molekulargewicht

926.1 g/mol

IUPAC-Name

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

InChI

InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43-,44-,45+,46+;/m1./s1/i3D3;

InChI-Schlüssel

AQTQHPDCURKLKT-HFGIHNKKSA-N

Isomerische SMILES

[2H]C([2H])([2H])C(=O)O[C@@H]1[C@@]2(C=CCN3[C@@H]2[C@]4(CC3)[C@H]([C@]1(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7C[C@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)OC)C=O)CC.OS(=O)(=O)O

Kanonische SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Synonyme

22-Oxovincaleukoblastine-d3 Sulfate;  Leurocristine-d3 Sulfate;  Kyocristine-d3;  Lilly 37231-d3;  NSC 67574-d3;  Novopharm-d3;  Oncovin-d3;  Onkovin-d3;  VCR Sulfate-d3;  Vincasar PFS-d3;  Vincrisul-d3; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.